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What is the EGFR C797S mutation? The C797S (Cysteine to Serine at position 797) is an acquired

point mutation within the tyrosine kinase domain of the EGFR gene. This mutation is a primary

mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like Osimertinib

(AZD9291) in non-small cell lung cancer (NSCLC) [1] [2] [3].

What is the biochemical mechanism of resistance? Third-generation TKIs are irreversible inhibitors

designed to covalently bond with the cysteine residue at position 797 (C797). The C797S mutation

eliminates this crucial cysteine, preventing the covalent bond formation and drastically reducing the

drug's efficacy [1] [4] [3].

In what context does this resistance occur? This mutation typically emerges in tumors that already

harbor a primary activating mutation (e.g., exon 19 deletion or L858R) and the secondary T790M

resistance mutation. The resulting triple mutant (e.g., Del19/T790M/C797S or

L858R/T790M/C797S) presents a significant therapeutic challenge [1] [2].

Are there different genetic configurations of this mutation? Yes, the relative arrangement of

T790M and C797S mutations is critical [1] [5]:

In cis: Both mutations are on the same allele of the EGFR gene. This configuration confers

resistance to all generations of EGFR TKIs.
In trans: The mutations are on different alleles. In this case, a combination of first- and third-

generation TKIs may be effective.
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Troubleshooting & Research Guide: Overcoming
C797S Resistance

The following table summarizes the main strategies being investigated to combat C797S-mediated

resistance.

Strategy
Mechanism / Compound
Examples

Key Characteristics / Challenges

Fourth-
Generation TKIs
[4] [3] [5]

ATP-competitive (Reversible):
Brigatinib-derived compounds

(e.g., D18, D10), BLU945.
Allosteric Inhibitors: EAI045,

JBJ-04-125-02.

Non-covalent binding, circumventing C797S.
EAI045 requires combination with

Cetuximab to block EGFR dimerization [1].
Many are in preclinical or early clinical

phases [3] [5].

Combination
Therapies [1] [6]

EGFR TKI + PDK1 Inhibitor:
Osimertinib + Leelamine.
Antibody-based: EAI045 +

Cetuximab.

Targets metabolic adaptations (PDK1-driven

glycolysis) or blocks receptor dimerization.
Aims to overcome resistance and induce

tumor regression in models [1] [6].

Antibody-Drug
Conjugates
(ADCs) [7]

ADCs targeting HER2, HER3,

MET, or TROP2.

Biomarker-guided and biomarker-unselected

approaches. Effective against
heterogeneous resistance and bypass

signaling mechanisms [7].

This table outlines the diverse molecular patterns of resistance observed after disease progression on third-

generation TKIs like Osimertinib.

Resistance
Subtype

Molecular Pattern Frequency / Notes

C797S-
Mediated [1] [8]

T790M positive,
C797S positive

Found in approximately 40% of T790M-positive cases post-
Osimertinib. Resistance to all EGFR TKIs if in cis [8].

T790M Retained
[8]

T790M positive,
C797S negative

~33% of cases. Resistance driven by other off-target
mechanisms like MET or HER2 amplification [1] [8].

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 7 Tech Support

https://www.sciencedirect.com/science/article/abs/pii/S0223523425010219
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra02347h
https://www.sciencedirect.com/science/article/abs/pii/S0045206825007588
https://jhoonline.biomedcentral.com/articles/10.1186/s13045-016-0290-1
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra02347h
https://www.sciencedirect.com/science/article/abs/pii/S0045206825007588
https://jhoonline.biomedcentral.com/articles/10.1186/s13045-016-0290-1
https://www.nature.com/articles/s12276-024-01221-2
https://jhoonline.biomedcentral.com/articles/10.1186/s13045-016-0290-1
https://www.nature.com/articles/s12276-024-01221-2
https://www.nature.com/articles/s41571-025-01085-z
https://www.nature.com/articles/s41571-025-01085-z
https://jhoonline.biomedcentral.com/articles/10.1186/s13045-016-0290-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC4771182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4771182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4771182/
https://jhoonline.biomedcentral.com/articles/10.1186/s13045-016-0290-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC4771182/
https://www.smolecule.com/products/s547919?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Resistance
Subtype

Molecular Pattern Frequency / Notes

T790M Lost [8] T790M negative,

C797S negative

~27% of cases. May involve histological transformation
(e.g., to SCLC) or activation of bypass tracks [8] [7].

Experimental Protocols: Key Workflows for C797S
Research

1. Generating C797S Mutant Cell Lines

Purpose: To create in vitro models for studying resistance mechanisms and screening potential
inhibitors.

Methodology:
Site-Directed Mutagenesis: Introduce the C797S point mutation into plasmids carrying EGFR

with L858R and/or T790M mutations [6].
Viral Transduction: Use lentiviral or retroviral systems to stably express the triple mutant

(L858R/T790M/C797S) in NSCLC cell lines (e.g., Ba/F3, NCI-H1975) [1] [8] [6].
Long-Term Drug Selection: Culture sensitive cell lines (e.g., MGH121) with increasing doses

of a third-generation TKI (e.g., WZ4002) to select for spontaneously resistant clones harboring
the C797S mutation [1].

2. Assessing Drug Efficacy & Resistance *In Vitro*

Purpose: To evaluate the potency of novel compounds against C797S mutants.
Key Assays:

Cell Viability/Proliferation (IC₅₀): Use assays like MTT or CellTiter-Glo to measure the
concentration of a drug that inhibits 50% of cell growth in C797S-harboring vs. parental cells [4]

[5].
Western Blot Analysis: Confirm the resistance mechanism by probing for phospho-EGFR (p-

EGFR) and its key downstream effectors (p-AKT, p-ERK). Successful inhibitors should
suppress this pathway [1] [8] [6].

Kinase Activity Assays: Use purified mutant kinase domains to directly measure the IC₅₀ of
inhibitors, confirming direct target engagement [1].

The following diagram illustrates the logical workflow for establishing and validating a C797S resistance

model.
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In Vitro Efficacy Assays

Start: Establish C797S Model

Site-Directed Mutagenesis
(Introduce C797S mutation)
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(Create stable cell line)

Long-Term Drug Selection
(Select resistant clones)

Model Validation

Clone verified

Cell Viability (IC₅₀) Western Blot (p-EGFR, p-AKT) Kinase Activity Assay
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Research Outlook & Future Directions

The field is rapidly evolving to address the challenge of C797S. Key future directions include:

Fourth-Generation TKIs: Intensive discovery efforts are focused on developing potent and brain-

penetrant inhibitors, with several candidates like compound D18 and D10 showing promising
preclinical results [4] [5].
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Rational Combination Therapies: As resistance is often heterogeneous, strategies combining TKIs

with agents targeting bypass pathways (e.g., MET inhibitors) or utilizing ADCs are critical [7].
Metabolic Interventions: Targeting metabolic dependencies like PDK1-driven glycolysis induced by

the C797S mutation offers a promising complementary approach [6].
Liquid Biopsy for Monitoring: The use of circulating tumor DNA (ctDNA) to monitor for the

emergence of C797S and other resistance mutations before radiographic progression is becoming a
standard for adaptive therapy [8] [7].

The following diagram summarizes the core mechanism of C797S resistance and the primary strategies to

overcome it.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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